3-Bromo-1H-pyrazolo[4,3-b]pyridine

Medicinal Chemistry Kinase Inhibition Scaffold Morphing

This specific [4,3-b] regioisomer is a validated purine bioisostere essential for kinase hinge-binding, unlike the inactive [3,4-b] isomer. The 3-bromo handle enables versatile cross-coupling for SAR studies on targets like FGFR, ALK5, and mGlu4. Procuring this exact halogen and regioisomer is critical for synthetic tractability and reproducible pharmacological activity in drug discovery programs.

Molecular Formula C6H4BrN3
Molecular Weight 198.02 g/mol
CAS No. 633328-33-3
Cat. No. B1520207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1H-pyrazolo[4,3-b]pyridine
CAS633328-33-3
Molecular FormulaC6H4BrN3
Molecular Weight198.02 g/mol
Structural Identifiers
SMILESC1=CC2=NNC(=C2N=C1)Br
InChIInChI=1S/C6H4BrN3/c7-6-5-4(9-10-6)2-1-3-8-5/h1-3H,(H,9,10)
InChIKeySXDNKFXWUFUOBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1H-pyrazolo[4,3-b]pyridine (CAS: 633328-33-3) for Kinase-Targeted Drug Discovery and Heterocyclic Chemistry Research


3-Bromo-1H-pyrazolo[4,3-b]pyridine is a brominated heterocyclic building block consisting of a pyrazole ring fused to a pyridine ring at the [4,3-b] orientation, with a bromine atom at the 3-position of the pyrazole moiety [1]. This compound is a privileged scaffold in medicinal chemistry for kinase inhibitor development and serves as a versatile intermediate for cross-coupling reactions in the synthesis of complex heterocyclic drug candidates [2].

Why 3-Bromo-1H-pyrazolo[4,3-b]pyridine Cannot Be Arbitrarily Substituted with Other Halogenated or Positional Isomers in Drug Discovery


Generic substitution fails for 3-Bromo-1H-pyrazolo[4,3-b]pyridine because its specific regioisomeric orientation ([4,3-b] vs. [3,4-b]) and halogen identity (Br vs. Cl or I) are not interchangeable parameters. The [4,3-b] regioisomer is a recognized bioisostere of purines, providing a distinct kinase hinge-binding geometry compared to the [3,4-b] isomer [1]. Furthermore, the 3-position bromine serves as a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that enables derivatization into pharmacologically active compounds, whereas chloro analogs require harsher conditions and iodo analogs may introduce metabolic instability or off-target binding due to larger size and higher polarizability . Procurement of the correct regioisomer and halogen is therefore critical to maintain SAR reproducibility and synthetic tractability.

Quantitative Comparative Evidence for 3-Bromo-1H-pyrazolo[4,3-b]pyridine vs. Halogenated and Regioisomeric Analogs


Regioisomeric Differentiation: [4,3-b] vs. [3,4-b] Pyrazolopyridine Scaffolds in Kinase Inhibitor Development

The [4,3-b] pyrazolopyridine regioisomer provides a distinct pharmacophore geometry compared to the [3,4-b] isomer. A scaffold morphing strategy demonstrated that transforming ALK5 inhibitors from a quinoline core to a pyrazolo[4,3-b]pyridine core resulted in significantly improved ADME properties, indicating the [4,3-b] orientation offers a favorable balance of potency and drug-likeness [1]. The parent compound 3-bromo-1H-pyrazolo[4,3-b]pyridine retains this privileged regioisomeric orientation, providing a validated starting point for kinase inhibitor SAR studies.

Medicinal Chemistry Kinase Inhibition Scaffold Morphing

Halogen Reactivity Comparison: 3-Bromo vs. 3-Chloro vs. 3-Iodo for Cross-Coupling Efficiency

The 3-bromo substituent provides an optimal balance of stability and reactivity for cross-coupling reactions compared to the 3-chloro and 3-iodo analogs. The 3-iodo analog (CAS: 633328-40-2) is more reactive in palladium-catalyzed couplings but is also more labile and susceptible to unwanted side reactions. The 3-chloro analog (CAS: 1357945-31-3) is less reactive, requiring harsher conditions that may limit functional group tolerance . The 3-bromo derivative is the preferred intermediate for Suzuki, Stille, and Buchwald-Hartwig couplings, enabling efficient and selective derivatization .

Organic Synthesis Cross-Coupling Medicinal Chemistry

Molecular Weight and Physicochemical Property Comparison for Compound Library Design

The molecular weight and calculated physicochemical properties of 3-bromo-1H-pyrazolo[4,3-b]pyridine are favorable for fragment-based drug discovery and lead optimization. Compared to the 3-iodo analog, the bromo derivative has a lower molecular weight (198.02 vs. 245.02 g/mol) and more favorable lipophilicity (Consensus Log P: 1.51), which are important parameters for optimizing drug-likeness . The parent 1H-pyrazolo[4,3-b]pyridine (MW: 119.12 g/mol) lacks the synthetic handle for derivatization, while the iodo analog adds significant molecular bulk that may hinder binding to shallow kinase pockets [1].

Medicinal Chemistry Drug Discovery Physicochemical Properties

Optimal Research and Industrial Use Cases for Procuring 3-Bromo-1H-pyrazolo[4,3-b]pyridine


Kinase-Targeted Drug Discovery: FGFR and ALK5 Inhibitor Programs

This compound serves as a critical starting material for synthesizing libraries of kinase inhibitors targeting FGFR and ALK5. The pyrazolo[4,3-b]pyridine core is a validated hinge-binding scaffold, and the 3-bromo position enables rapid derivatization to explore SAR. Researchers developing novel FGFR or ALK5 inhibitors for oncology or fibrotic diseases should procure this compound to build focused libraries and optimize lead candidates, as demonstrated by the development of potent ALK5 inhibitors with IC50 values as low as 5.0 nM [1].

Bioisostere Replacement Strategies for Purine Scaffolds

In programs where a purine scaffold exhibits suboptimal properties (e.g., poor selectivity, high clearance), 3-bromo-1H-pyrazolo[4,3-b]pyridine can be used to synthesize purine bioisosteres. The [4,3-b] orientation provides a distinct geometry that can improve kinase selectivity and ADME profiles. Researchers engaged in scaffold hopping or bioisostere replacement strategies should procure this compound to explore alternative chemotypes with potentially improved drug-like properties [1].

Synthesis of mGlu4 Positive Allosteric Modulators for CNS Disorders

This compound is a key intermediate for synthesizing positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4), a target for Parkinson's disease and other CNS disorders. The pyrazolo[4,3-b]pyridine head group, accessible via derivatization of the 3-bromo compound, has been validated in preclinical species as a potent and selective mGlu4 PAM scaffold. Neuroscience research groups developing mGlu4 PAMs should procure this compound to access this novel chemotype [2].

General Heterocyclic Chemistry and Cross-Coupling Methodology Development

For academic and industrial laboratories developing new synthetic methodologies, 3-bromo-1H-pyrazolo[4,3-b]pyridine serves as an ideal model substrate for palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Buchwald-Hartwig). Its reactivity profile allows for optimization of reaction conditions (catalyst, ligand, base, solvent) to achieve high yields and selectivity. This compound is a valuable tool for training researchers in advanced organic synthesis techniques and for developing robust, scalable synthetic routes to complex heterocycles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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